molecular formula C11H13BrO B8162527 1-(4-Bromo-2-methylphenyl)cyclobutanol

1-(4-Bromo-2-methylphenyl)cyclobutanol

Cat. No.: B8162527
M. Wt: 241.12 g/mol
InChI Key: SJYQOFLNTSXVOY-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)cyclobutanol is an organic compound with the molecular formula C11H13BrO. It is a cyclobutanol derivative where a bromine atom and a methyl group are substituted on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylphenyl)cyclobutanol can be synthesized through the reaction of cyclobutanone with 5-bromo-2-iodotoluene. The reaction typically involves the use of a base and a palladium catalyst under controlled conditions to facilitate the coupling of the cyclobutanone with the aryl halide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)cyclobutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-methylphenyl)cyclobutanol exerts its effects involves interactions with specific molecular targets. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methylphenyl)cyclobutanol
  • 1-(4-Fluoro-2-methylphenyl)cyclobutanol
  • 1-(4-Iodo-2-methylphenyl)cyclobutanol

Comparison: 1-(4-Bromo-2-methylphenyl)cyclobutanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-7-9(12)3-4-10(8)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYQOFLNTSXVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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